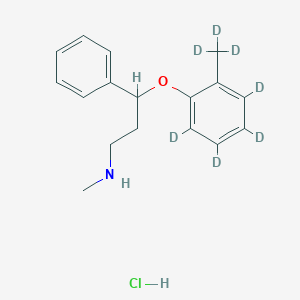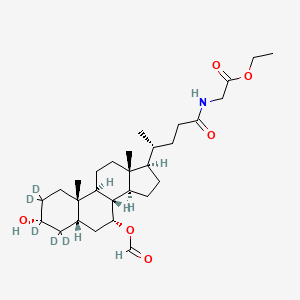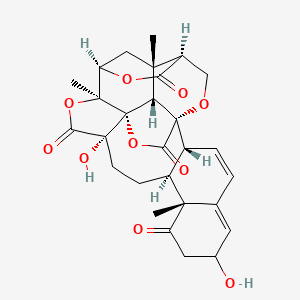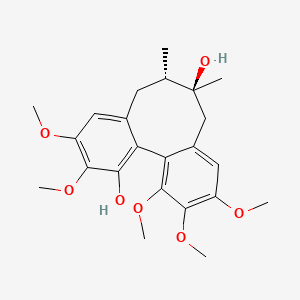
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, and is often used in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-naphthylamine to produce 1,2,3,4-tetrahydro-1-naphthylamine, which is then reacted with ethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The subsequent amination step is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: More saturated amine derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: A closely related compound with similar chemical properties.
1-Naphthalenamine: Another naphthalene derivative with distinct reactivity.
1-Tetralol: A hydroxylated derivative of tetrahydronaphthalene.
Uniqueness
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C12H18ClN |
|---|---|
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-3,5,7,9,11H,4,6,8,13H2,1H3;1H |
Clé InChI |
BGMGHSWZROVSRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC2=CC=CC=C12)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)



![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)

